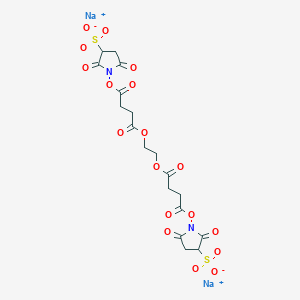

Sulfo EGS

Description

Contextualization within Chemical Crosslinking Methodologies

Chemical crosslinking has evolved significantly, providing researchers with versatile tools to probe biological systems. The development of reagents targeting specific functional groups has been central to this progress. thermofisher.comthermofisher.com

Historical Development of N-Hydroxysuccinimide (NHS) Esters as Bioconjugation Reagents

The history of N-Hydroxysuccinimide (NHS) esters as bioconjugation reagents dates back several decades. Their utility in preparing active esters for peptide synthesis was recognized early on. wikipedia.orgamerigoscientific.com The development of NHS esters in 1963 by Anderson and co-workers was a significant step, offering the advantage of forming water-soluble byproducts under neutral conditions, enhancing their versatility in synthetic applications. amerigoscientific.com NHS esters selectively react with primary aliphatic amine groups, forming stable amide bonds. gbiosciences.comglenresearch.com This reaction releases N-hydroxysuccinimide. thermofisher.comgbiosciences.comsangon.com

Evolution of Homobifunctional Amine-Reactive Crosslinkers in Protein Science

The evolution of homobifunctional amine-reactive crosslinkers has been driven by the need to study protein interactions and structure. Early crosslinking reagents included bireactive compounds with identical functional groups. researchgate.net These reagents could link proteins by reacting with common groups like the ε-amines of lysine (B10760008) or N-terminal amines. researchgate.net NHS esters became widely used homobifunctional crosslinkers due to their reactivity towards primary amines. creative-proteomics.com While effective, a potential disadvantage of simple homobifunctional reagents is the possibility of forming a broad range of poorly defined conjugates, including self-conjugation and polymerization. creative-proteomics.comresearchgate.net Despite this, they remain valuable for applications such as linking proteins with different specificities or catalytic activities. researchgate.net

Significance of Sulfo-EGS as a Water-Soluble, Membrane-Impermeable Reagent

Sulfo-EGS distinguishes itself among homobifunctional amine-reactive crosslinkers due to its water solubility and membrane impermeability. scientificlabs.iesigmaaldrich.cominsung.netthermofisher.com This characteristic is conferred by the addition of charged sulfonate groups to the NHS rings. korambiotech.comhuji.ac.il

Advantages for Extracellular and Cell Surface Bioconjugation Studies

The water solubility and membrane impermeability of Sulfo-EGS make it particularly advantageous for studies involving extracellular and cell surface proteins. scientificlabs.iesigmaaldrich.cominsung.netthermofisher.comkorambiotech.com Because it cannot permeate the cell membrane, Sulfo-EGS selectively reacts with proteins located on the outer surface of the plasma membrane. scientificlabs.iethermofisher.comkorambiotech.comhuji.ac.il This allows researchers to specifically label or crosslink cell surface proteins without affecting intracellular components. scientificlabs.iethermofisher.comkorambiotech.comhuji.ac.il This specificity is crucial for studying cell surface receptors, protein-ligand interactions on the cell surface, and for conjugating molecules like radiolabeled ligands to cell surface receptors. scientificlabs.iethermofisher.com

Differentiation from Membrane-Permeable Analogs in Research Paradigms

Sulfo-EGS is the water-soluble analog of EGS (Ethylene Glycol Bis(succinimidyl succinate)), which is water-insoluble and membrane-permeable. scientificlabs.iesigmaaldrich.cominsung.netthermofisher.com This difference in membrane permeability dictates their respective research applications. EGS, being lipophilic and lacking a charged group, can permeate the cell membrane and is therefore useful for intracellular and intramembrane protein conjugation. scientificlabs.iesigmaaldrich.comthermofisher.com In contrast, Sulfo-EGS's charged sulfonate groups prevent it from crossing the lipid bilayer, restricting its reactivity to the exterior of the cell. korambiotech.comhuji.ac.il This clear differentiation allows researchers to choose the appropriate crosslinker based on whether they intend to study intracellular or extracellular/cell surface proteins. thermofisher.comresearchgate.net For example, Sulfo-EGS is used for crosslinking cell surface proteins, while EGS is used for crosslinking proteins within the cell. thermofisher.comresearchgate.net

Sulfo-EGS also features a cleavable spacer arm containing two ester sites that can be broken using hydroxylamine (B1172632), which yields two fragments with terminal amide bonds and the release of ethylene (B1197577) glycol. scientificlabs.iesigmaaldrich.comthermofisher.com This cleavability is useful for downstream analysis, such as identifying crosslinked partners by mass spectrometry. scientificlabs.iesigmaaldrich.comthermofisher.com The spacer arm length of Sulfo-EGS is approximately 16.1 Å. insung.netnih.gov

Recent research has utilized Sulfo-EGS in conjunction with mass spectrometry for protein interaction analysis and structural determination. medchemexpress.comchemrxiv.orgnih.gov For instance, gas-phase ion/ion cross-linking reactions using singly sodiated Sulfo-EGS cross-linker anions have enabled covalent cross-linking at ammonium (B1175870) and amine groups, improving the determination of linker attachment sites and providing structural information for proteins like ubiquitin. chemrxiv.orgacs.org This approach can reveal cross-linking sites not observed with other methods, suggesting insights into protein conformation. chemrxiv.orgacs.org

While NHS esters generally react with primary amines, leading to potential labeling heterogeneity due to the abundance of lysine residues in proteins, Sulfo-EGS's properties, particularly its membrane impermeability, allow for targeted cell surface studies. korambiotech.comhuji.ac.ilnih.gov The reaction of both NHS and sulfo-NHS esters with amines is virtually identical, resulting in the formation of a stable amide bond. gbiosciences.com

Here is a summary of the key properties of Sulfo-EGS:

| Property | Description |

| Reactive Groups | Sulfo-NHS ester (both ends) |

| Reacts Towards | Primary amines (N-terminus and lysine ε-amines) |

| Solubility | Water-soluble |

| Membrane Permeability | Membrane-impermeable |

| Spacer Arm Length | Approximately 16.1 Å insung.netnih.gov |

| Cleavability | Cleavable with hydroxylamine at pH 8.5 scientificlabs.iesigmaaldrich.cominsung.net |

This table highlights the key features that make Sulfo-EGS a valuable tool for specific applications in biomolecular research, particularly those focused on the cell surface.

Properties

Molecular Formula |

C18H18N2Na2O18S2 |

|---|---|

Molecular Weight |

660.5 g/mol |

IUPAC Name |

disodium;1-[4-[2-[4-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |

InChI |

InChI=1S/C18H20N2O18S2.2Na/c21-11-7-9(39(29,30)31)17(27)19(11)37-15(25)3-1-13(23)35-5-6-36-14(24)2-4-16(26)38-20-12(22)8-10(18(20)28)40(32,33)34;;/h9-10H,1-8H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |

InChI Key |

IYBKWXQWKPSYDT-UHFFFAOYSA-L |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Molecular Mechanism and Reaction Kinetics of Sulfo Egs in Biological Systems

Fundamental Principles of NHS Ester Chemistry with Primary Amines

NHS ester chemistry involves the reaction between an NHS ester moiety and a primary amine group, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide or N-hydroxysulfosuccinimide. This reaction is favored in slightly alkaline conditions, typically between pH 7 and 9. thermofisher.comsangon.comthermofisher.com

Reaction with ε-Amino Groups of Lysine (B10760008) Residues

Within proteins, the ε-amino groups of lysine residues represent a primary target for sulfo-NHS esters like Sulfo-EGS. These side chains contain a free primary amine that readily undergoes nucleophilic attack on the carbonyl carbon of the NHS ester. thermofisher.comsangon.comthermofisher.comjpsionline.comthermofisher.com This reaction is a cornerstone of protein crosslinking with Sulfo-EGS, allowing for the formation of covalent links between lysine residues in close spatial proximity. Studies have shown that Sulfo-EGS reacts with specific lysine residues in proteins, such as K332 and K483 in Escherichia coli FepA, demonstrating its utility in probing protein conformation and interactions. asm.org

Formation of Stable Amide Linkages

The reaction between the sulfo-NHS ester of Sulfo-EGS and primary amines results in the formation of a stable amide bond. thermofisher.comsangon.comthermofisher.comjpsionline.com This covalent linkage is robust under physiological conditions, ensuring that the crosslinks formed are maintained during subsequent experimental procedures. The stability of the amide bond is crucial for applications such as stabilizing protein complexes for structural analysis or identifying protein-protein interactions.

Role of Sulfonate Moieties in Enhancing Aqueous Solubility and Limiting Cell Permeation

Sulfo-EGS contains sulfonate (-SO₃⁻) groups attached to the N-hydroxysuccinimide rings. thermofisher.comthermofisher.com These charged groups significantly enhance the water solubility of the molecule compared to its non-sulfonated analog, EGS. thermofisher.comsigmaaldrich.comsigmaaldrich.cominsung.net The increased water solubility allows Sulfo-EGS to be used directly in aqueous buffers without the need for organic solvents, which can be detrimental to biological samples. sangon.cominterchim.fr Furthermore, the presence of the negatively charged sulfonate groups renders Sulfo-EGS membrane-impermeable. thermofisher.comsigmaaldrich.cominsung.netthermofisher.comgenotech.com This property is particularly valuable for studies targeting cell surface proteins, as Sulfo-EGS can crosslink molecules on the outer surface of cells without permeating the cell membrane and reacting with intracellular components. thermofisher.comthermofisher.comsigmaaldrich.cominsung.netgenotech.comkorambiotech.comnih.gov

Cleavable Nature of the Ester Linkage within the Spacer Arm

A key feature of Sulfo-EGS is the presence of cleavable ester linkages within its spacer arm. thermofisher.comsangon.comsigmaaldrich.comsigmaaldrich.cominsung.netfishersci.ptfishersci.com This cleavability allows for the reversal of crosslinks after the desired reaction has occurred, which is advantageous for subsequent analysis, such as identifying crosslinked partners by SDS-PAGE or mass spectrometry. asm.orgpsu.edu The spacer arm of Sulfo-EGS is approximately 16.1 Å in length, providing a specific distance constraint for the crosslinking reaction. thermofisher.comsangon.comthermofisher.comsigmaaldrich.cominsung.netfishersci.ptfishersci.com

Hydroxylamine-Mediated Cleavage Mechanisms

The ester linkages in the spacer arm of Sulfo-EGS are susceptible to cleavage by hydroxylamine (B1172632). thermofisher.comsangon.comsigmaaldrich.comsigmaaldrich.cominsung.netfishersci.ptfishersci.compsu.edu This cleavage is typically performed at alkaline pH, commonly around pH 8.5, and can be accelerated by elevated temperatures, such as 37°C. thermofisher.comsangon.comsigmaaldrich.cominsung.netinterchim.frfishersci.ptfishersci.commedkoo.com Treatment with hydroxylamine for several hours (e.g., 3 to 6 hours) can effectively reverse the crosslinks formed by Sulfo-EGS, yielding the original uncrosslinked molecules with residual modifications at the site of the former crosslink. thermofisher.comsigmaaldrich.cominsung.netfishersci.ptfishersci.commedkoo.com This cleavage mechanism is essential for isolating and identifying the components of crosslinked complexes.

Utility in Reversible Crosslinking and Downstream Analytical Procedures

A key feature of Sulfo-EGS is its cleavable spacer arm. The spacer contains two ester linkages that can be broken by treatment with hydroxylamine, typically at pH 8.5. sigmaaldrich.comfishersci.ptthermofisher.comthermofisher.com This reversibility is highly advantageous in various downstream analytical procedures.

Reversible crosslinking with Sulfo-EGS allows for the temporary stabilization of protein complexes or protein-nucleic acid interactions in their native state within biological samples. Following crosslinking, cells or tissues can be lysed and subjected to various purification or separation techniques. Subsequently, the crosslinks can be cleaved, releasing the interacting molecules for further analysis, such as identification by mass spectrometry or Western blotting. capes.gov.br This approach is particularly useful for studying transient or weak interactions that might otherwise dissociate during sample preparation.

Sulfo-EGS's water solubility and membrane impermeability make it suitable for crosslinking proteins on the cell surface without permeating the cell membrane, allowing for the study of cell surface protein interactions and organization. sigmaaldrich.comfishersci.ptthermofisher.comthermofisher.comkorambiotech.com

Kinetic and Thermodynamic Considerations in Sulfo-EGS Reactions

The efficiency and outcome of Sulfo-EGS crosslinking reactions are significantly influenced by the reaction conditions. Understanding the kinetic and thermodynamic aspects is crucial for optimizing crosslinking yields and specificity.

Influence of pH on Reaction Efficiency and Hydrolysis Rates

The pH of the reaction buffer is a critical parameter affecting both the rate of amine acylation and the rate of hydrolysis of the sulfo-NHS ester. The reaction with primary amines is favored at higher pH values (7-9) where the amines are deprotonated. thermofisher.comthermofisher.comsmolecule.comsangon.com However, the competing hydrolysis reaction also accelerates with increasing pH. thermofisher.comthermofisher.comkorambiotech.comsangon.com

Studies on NHS esters indicate that the half-life of hydrolysis decreases significantly as the pH increases. For instance, the hydrolysis half-life for a homobifunctional NHS-ester is reported to be 4-5 hours at pH 7.0 and 0°C, but this decreases to 10 minutes at pH 8.6 and 4°C. thermofisher.comkorambiotech.com This highlights the need to balance the desire for rapid amine reactivity at higher pH with the increased loss of reactive crosslinker due to hydrolysis. Optimal pH for crosslinking is often a compromise, typically ranging from pH 7.2 to 8.5. thermofisher.com Buffers commonly used include phosphate, carbonate/bicarbonate, HEPES, and borate (B1201080) buffers, while amine-containing buffers like Tris and glycine (B1666218) should be avoided as they compete with the target amines for reaction with the crosslinker. thermofisher.comthermofisher.comsangon.com

Impact of Temperature and Reagent Concentration on Crosslinking Yields

Temperature affects reaction kinetics; generally, reaction rates increase with temperature. However, higher temperatures can also increase the rate of hydrolysis of the sulfo-NHS ester and potentially affect the stability of biological samples. nih.gov Crosslinking reactions are often performed at room temperature (approximately 20-25°C) for 30 minutes to 2 hours, or on ice (0-4°C) for longer durations (e.g., 2 hours) to slow down hydrolysis and maintain protein integrity. thermofisher.comsangon.comnih.gov

The concentrations of both Sulfo-EGS and the target protein(s) are crucial for controlling the extent and specificity of crosslinking. The molar ratio of crosslinker to protein is a key factor. Using a higher molar excess of crosslinker generally increases the degree of crosslinking. thermofisher.comsangon.com For dilute protein solutions (e.g., below 5 mg/mL), a higher molar excess of crosslinker (e.g., 20- to 50-fold) is typically used compared to more concentrated protein solutions (e.g., above 5 mg/mL, where a 10-fold molar excess might be sufficient). thermofisher.comsangon.com The final concentration of the crosslinker in the reaction mixture can range from 0.25 mM to 5 mM. thermofisher.comsangon.com

Manipulating the crosslinker-to-protein ratio can influence whether intramolecular (within a single protein molecule) or intermolecular (between different protein molecules) crosslinks are favored. Dilute protein solutions and high crosslinker concentrations tend to favor intramolecular crosslinking. korambiotech.com

The solubility of Sulfo-EGS in aqueous buffers is up to approximately 10 mM, although solubility can decrease with increasing salt concentration. thermofisher.comsangon.com While Sulfo-EGS is water-soluble, in some cases, the addition of a small percentage of organic solvent (e.g., 10-20% DMSO or DMF) might be used to ensure complete dissolution of the crosslinker, although this should be minimized to avoid potential detrimental effects on protein structure. thermofisher.comthermofisher.comsangon.com

Detailed research findings often involve optimizing these parameters for specific protein systems or biological contexts. For example, studies investigating protein-protein interactions might systematically vary crosslinker concentration and reaction time to identify conditions that yield specific crosslinked products, which are then analyzed by techniques like SDS-PAGE. nih.gov

| Parameter | Typical Range/Condition | Influence |

| pH | 7 - 9 (Optimal 7.2 - 8.5) | Affects amine reactivity and hydrolysis rate. Higher pH increases both. |

| Temperature | 0 - 25°C (On ice or Room Temperature) | Affects reaction kinetics and hydrolysis rate. Lower temperature slows both. |

| Crosslinker Conc. | 0.25 - 5 mM (Final Conc.) | Higher concentration increases crosslinking degree. |

| Crosslinker:Protein Molar Ratio | 10- to 50-fold molar excess (depends on protein conc.) | Higher ratio favors increased crosslinking; influences intra/intermolecular crosslinking. |

| Reaction Buffer | Phosphate, Carbonate/Bicarbonate, HEPES, Borate | Should not contain primary amines (e.g., Tris, Glycine). |

| Reaction Time | 30 minutes - 2 hours | Allows sufficient time for reaction; balanced against hydrolysis. |

Table 1: Summary of Key Reaction Parameters for Sulfo-EGS Crosslinking.

| Study | Target Protein/System | Sulfo-EGS Concentration | Temperature | Reaction Time | Key Finding |

| Surface Loop Motion in FepA nih.gov | FepA (E. coli) | 4 mM | 0°C | 2 hours | Identified specific lysine residues crosslinked by Sulfo-EGS, providing insights into conformational changes. |

| Cross-linking of BSA nih.gov | BSA | 1.5 mM | 0°C | 2 hours | Demonstrated crosslinking of BSA under specific conditions. |

| Crystal Contact Engineering (HheG) mdpi.com | HheG crystals | ≥20 mM | Not specified | Not specified | High concentrations required for thermal stability gain in wild-type crystals; lower for variants. |

Table 2: Examples of Sulfo-EGS Crosslinking Conditions from Research Studies.

Applications of Sulfo Egs in Structural Biology and Protein Architecture Elucidation

Probing Protein-Protein Interactions and Complex Stoichiometry

Chemical crosslinking with Sulfo-EGS is a powerful method for studying protein-protein interactions (PPIs) and analyzing the composition and stoichiometry of protein complexes medchemexpress.comcreative-proteomics.com. By covalently linking proteins that are in close physical contact, crosslinking stabilizes these interactions, allowing for their isolation and analysis under conditions that might otherwise disrupt them creative-proteomics.com.

Identification of Transient and Stable Protein-Protein Contacts

Sulfo-EGS can be applied to capture both stable and transient protein interactions creative-proteomics.com. Transient interactions, which are often difficult to detect using traditional pull-down assays due to their dynamic nature, can be effectively "frozen" by the formation of covalent crosslinks when the interacting proteins are momentarily in proximity creative-proteomics.com. Stable interactions are also readily captured, providing robust evidence of complex formation. The water solubility and membrane impermeability of Sulfo-EGS make it particularly suitable for identifying interactions occurring on the cell surface fishersci.ptproteochem.comthermofisher.comhuji.ac.il.

Analysis of Oligomerization States of Multi-Subunit Protein Assemblies

Crosslinking with Sulfo-EGS can provide valuable information about the oligomerization state of multi-subunit protein assemblies. When a protein complex is treated with Sulfo-EGS, subunits that are in close contact become covalently linked. Analysis of the crosslinked products, typically by SDS-PAGE followed by Western blotting or mass spectrometry, can reveal bands corresponding to monomers, dimers, trimers, and higher-order oligomers, depending on the native state of the complex and the distribution of reactive lysine (B10760008) residues researchgate.net. The molecular weights of these crosslinked species can help determine the number of subunits in the complex.

Investigating Subunit Arrangement within Protein Quaternary Structures

Beyond determining the number of subunits, Sulfo-EGS crosslinking can offer insights into how these subunits are arranged within the quaternary structure of a protein complex . By identifying which specific residues or regions on different subunits are crosslinked, researchers can infer their spatial proximity within the assembled complex. This information, especially when combined with data from other techniques, helps to build models of the subunit architecture researchgate.netnih.govnih.gov. Different crosslinking patterns observed under varying conditions can also provide information about conformational changes within the complex korambiotech.com.

Determination of Spatial Proximity and Distance Constraints within Protein Structures

The use of Sulfo-EGS provides spatial constraints that are crucial for structural modeling and validation, particularly in techniques like chemical crosslinking coupled with mass spectrometry (XL-MS) researchgate.netnih.gov.

Utilization of Spacer Arm Length in Structural Modeling

A key feature of Sulfo-EGS is its defined spacer arm length of 16.1 Å fishersci.ptproteochem.comthermofisher.com. When a crosslink is identified between two specific amino acid residues, this establishes a distance constraint: the reactive groups (the ε-amines of lysine residues or N-termini) of these two residues must have been within approximately 16.1 Å of each other at the time of crosslinking researchgate.net. This distance information can be directly incorporated into computational structural modeling algorithms, such as Rosetta, to guide the prediction or refinement of protein structures and protein-protein interfaces researchgate.netnih.gov. While the theoretical maximum distance is dictated by the extended length of the spacer arm, the flexibility of the crosslinker and the protein side chains means the effective distance constraint is often interpreted with some tolerance researchgate.netresearchgate.net.

Mapping Inter- and Intra-Molecular Crosslinks

Sulfo-EGS can generate both inter-molecular crosslinks (between different protein molecules) and intra-molecular crosslinks (within a single protein molecule) thermofisher.comgbiosciences.com. Inter-molecular crosslinks are indicative of protein-protein interactions and provide distance constraints between residues on interacting partners. Intra-molecular crosslinks, on the other hand, report on the spatial proximity of residues within the tertiary structure of a single polypeptide chain thermofisher.comgbiosciences.com.

The identification and mapping of these crosslinks are commonly performed using mass spectrometry-based approaches (XL-MS) researchgate.netnih.govresearchgate.net. Following crosslinking, the protein sample is typically proteolytically digested, and the resulting peptides are analyzed by MS. Crosslinked peptides, which contain the Sulfo-EGS linker joining two peptides (or two parts of the same peptide for intramolecular links), are identified based on their unique mass signatures researchgate.net. Tandem mass spectrometry (MS/MS) is then used to fragment these crosslinked peptides and determine the specific amino acid residues that were crosslinked researchgate.net. This mapping provides a list of residue pairs that were in close spatial proximity, generating a set of distance constraints that can be used to validate existing structural models or to inform de novo structural predictions researchgate.netchemrxiv.org. The cleavable nature of Sulfo-EGS can sometimes aid in the identification and analysis of crosslinked peptides by allowing for the separation of the linked peptides prior to or during MS analysis fishersci.ptproteochem.com.

Conformational Dynamics and Ligand-Induced Structural Changes

Understanding the conformational dynamics of proteins is crucial for comprehending their function. Proteins are not rigid structures but undergo conformational changes that can be essential for activity, regulation, and interaction with other molecules. Sulfo-EGS can be employed to study these dynamic processes by capturing specific structural states.

Capturing and Stabilizing Specific Conformational States

Chemical crosslinking with Sulfo-EGS can effectively trap proteins in particular conformational states by stabilizing the spatial arrangement of reactive amino groups present in that state. By applying Sulfo-EGS under different conditions known to favor distinct conformations (e.g., in the presence or absence of a ligand, or under varying environmental conditions), researchers can capture these states for subsequent analysis. This approach is particularly useful for studying flexible or intrinsically disordered proteins where traditional structural methods may be challenging. rsc.orgnsf.gov For example, crosslinking has been used to study the conformational landscape of α-synuclein, an intrinsically disordered protein, providing insights into its structural heterogeneity. rsc.orgnsf.govresearchgate.net The crosslinker's ability to link residues within a certain distance provides distance constraints that can be used in conjunction with other structural techniques or computational modeling to refine conformational models. nih.gov

Assessing Conformational Transitions upon Ligand Binding or Environmental Stimuli

Ligand binding or changes in the cellular environment can induce significant conformational changes in proteins. Sulfo-EGS crosslinking can be used to detect and characterize these transitions. By comparing the crosslinking patterns obtained from a protein in its apo state (without ligand) versus its ligand-bound state, researchers can identify regions of the protein that undergo changes in proximity of amine groups. nih.govjpsionline.com A notable example is the study of the Escherichia coli outer membrane protein FepA, which is involved in ferric enterobactin (B1671361) transport. Sulfo-EGS crosslinking revealed conformational changes in the surface loops of FepA upon binding of ferric enterobactin. nih.govasm.org Specifically, crosslinking patterns between different lysine residues in the loops (K332 and K483) and between FepA and other outer membrane proteins (OmpF, OmpC, and OmpA) were altered upon ligand binding, indicating a transition from an "open" to a "closed" conformational state with an estimated magnitude of change of approximately 15 Å. nih.gov

Table 1: Sulfo-EGS Crosslinking of FepA Surface Loops

| Condition | Crosslink Observed | Implication | Source |

| Ligand-free (Open) | K483 to K332 (Band 1) | Proximity of residues in L5 and L7 | nih.gov |

| Ligand-free (Open) | K483 to OmpF/C/A (Band 2) | Proximity of FepA L7 to other OMPs | nih.gov |

| Ferric Enterobactin Bound (Closed) | Reduced K483 to K332 | Conformational change decreases proximity | nih.gov |

| Ferric Enterobactin Bound (Closed) | Blocked K483 to OmpF/C/A | Conformational change alters accessibility | nih.gov |

These changes in crosslinking patterns provide direct evidence of ligand-induced conformational rearrangements, offering insights into the mechanism of transport or signaling.

Specific Applications in Membrane Protein Research

Membrane proteins play critical roles in cellular processes, including transport, signaling, and cell adhesion. Studying their structure and organization, particularly their orientation and interactions within the lipid bilayer and with other cellular components, presents unique challenges. The membrane impermeability of Sulfo-EGS makes it an invaluable tool for investigating membrane proteins, especially those with extracellular domains. proteochem.comfishersci.ptfishersci.nlsigmaaldrich.comthermofisher.cn

Cell Surface Protein Topography and Accessibility Studies

Sulfo-EGS can be used to selectively label and crosslink proteins exposed on the outer surface of cells. proteochem.comsigmaaldrich.comthermofisher.cnresearchgate.netacs.orgbiorxiv.orgbiorxiv.org By applying Sulfo-EGS to intact cells, researchers can identify which proteins or domains are accessible from the extracellular environment. This is particularly useful for determining the topography of membrane proteins, including the orientation of their N- and C-termini and the presence of extracellular loops. acs.org Variations in crosslinking efficiency or patterns under different conditions can also provide information about changes in the accessibility of reactive residues, potentially reflecting conformational changes or alterations in protein localization on the cell surface. Techniques like biotinylation with membrane-impermeable reagents such as Sulfo-NHS-biotin (a related compound) are commonly used for cell surface protein enrichment and analysis, and Sulfo-EGS operates on a similar principle of extracellular reactivity. acs.orgbiorxiv.orgbiorxiv.org

Investigating Extracellular Domains of Receptors and Transporters

Many receptors and transporters located in the plasma membrane possess significant extracellular domains that are involved in ligand binding, interaction with other proteins, and signal transduction. Sulfo-EGS is well-suited for probing the structure, interactions, and conformational changes within these extracellular domains. sigmaaldrich.comthermofisher.cn By crosslinking residues within an extracellular domain or between an extracellular domain and a binding partner, Sulfo-EGS can help delineate interaction sites and provide distance constraints for structural modeling.

For instance, Sulfo-EGS has been used to investigate the extracellular domain of the zinc transporter ZIP4. Crosslinking studies revealed the formation of mZIP4-HA dimers, and the abundance of these dimers was affected by zinc levels, suggesting a role for dimerization or conformational changes in the extracellular domain in response to zinc. researchgate.net Similarly, Sulfo-EGS can be applied to study the extracellular domains of receptors, providing insights into ligand-induced conformational changes or interactions with co-receptors. nih.gov The cleavable nature of Sulfo-EGS allows for the isolation and identification of crosslinked peptides or proteins from the extracellular domains, facilitating detailed analysis by mass spectrometry. chemrxiv.org

Table 2: Examples of Proteins Studied Using Sulfo-EGS in Conformational and Membrane Research

| Protein/System | Application Area | Key Finding/Application | Source |

| FepA (Outer Membrane Protein) | Conformational Dynamics, Ligand Binding | Revealed ligand-induced conformational changes in surface loops. | nih.govasm.org |

| α-Synuclein | Conformational Dynamics | Used in gas-phase XL-MS to probe conformational landscape. | rsc.orgnsf.gov |

| mZIP4 (Zinc Transporter) | Extracellular Domain Studies, Conformational Change | Indicated zinc-dependent changes in dimerization or conformation of extracellular domain. | researchgate.net |

| Cell Surface Proteins | Topography and Accessibility | Selective labeling and crosslinking of proteins exposed on the cell surface. | proteochem.comsigmaaldrich.comthermofisher.cnacs.orgbiorxiv.org |

Integration of Sulfo Egs Within Advanced Analytical Platforms

Cross-Linking Mass Spectrometry (XL-MS) for Proteome-Wide Analysis

Cross-linking mass spectrometry (XL-MS) is a powerful technique used to capture protein-protein interactions and provide structural information by covalently linking amino acid residues that are spatially close in a protein or protein complex. nih.govacs.org Sulfo-EGS, with its defined spacer length and amine reactivity, is a valuable tool in XL-MS for probing protein architecture and interactions, including on a proteome-wide scale. thermofisher.comnih.govbiorxiv.org The crosslinks formed by Sulfo-EGS impose distance constraints that can be used to infer the 3D structure of proteins and protein complexes. acs.orgnih.gov

Strategies for Crosslinked Peptide Identification via Mass Spectrometry

Identifying crosslinked peptides in complex mixtures generated after crosslinking and enzymatic digestion is a critical step in XL-MS. acs.org Traditional approaches using non-cleavable crosslinkers like DSS and BS3 can be challenging due to the complexity of fragment ion spectra. biorxiv.orgnih.gov Sulfo-EGS, as a cleavable crosslinker, simplifies the identification process. covachem.comfishersci.nl Upon fragmentation in the mass spectrometer, the cleavable bonds within the Sulfo-EGS linker break, yielding characteristic fragment ions that facilitate the identification of the crosslinked peptides. nih.govacs.orgsigmaaldrich.com This allows for a more straightforward analysis compared to interpreting complex spectra from non-cleavable crosslinks. nih.gov

Computational Algorithms for Crosslink Site Mapping

Following the mass spectrometric analysis, computational algorithms are essential for identifying the specific amino acid residues that were crosslinked by Sulfo-EGS. These algorithms analyze the fragmentation data to pinpoint the sites of crosslink attachment within the peptide sequences. nih.gov The use of cleavable crosslinkers significantly aids these algorithms by providing predictable fragmentation patterns, reducing the complexity of the search space. nih.govacs.orgsigmaaldrich.com Software packages are designed to handle the unique fragmentation data generated from cleavable crosslinkers, enabling more accurate and efficient mapping of crosslink sites. nih.gov

Advantages of Cleavable Crosslinkers in XL-MS Workflows

Cleavable crosslinkers like Sulfo-EGS offer several advantages in XL-MS workflows, particularly for proteome-wide studies. nih.govacs.orgnih.govsigmaaldrich.com

Simplified Identification: The ability to cleave the crosslinker during MS/MS generates characteristic fragment ions, making the identification of crosslinked peptides faster and more accurate. nih.govacs.orgsigmaaldrich.com This is especially beneficial when dealing with the high complexity of proteomic samples. acs.org

Reduced Spectral Complexity: Cleavage reduces the complexity of the fragmentation spectra, as the two crosslinked peptides are separated, simplifying their subsequent sequencing and identification. nih.govsigmaaldrich.com

Mitigation of the N2 Problem: In proteome-wide studies, the potential number of crosslinked peptide pairs scales quadratically with the number of proteins (the N2 problem), leading to a vast search space. biorxiv.orgnih.gov Cleavable crosslinkers help mitigate this by allowing the identification of individual peptides with attached linker fragments, effectively reducing the search space. acs.orgnih.gov

Improved Confidence in Identification: The characteristic reporter ions generated upon cleavage provide higher confidence in the identification of true crosslinks. nih.govsigmaaldrich.com

Applications in Ion Mobility Mass Spectrometry (IM-MS) and Gas-Phase Structural Biology

Ion Mobility Mass Spectrometry (IM-MS) is a technique that separates ions based on their size, shape, and charge in the gas phase, providing insights into protein conformation. nih.govmdpi.comwaters.com The combination of chemical crosslinking with IM-MS allows for the characterization of protein structures in the gas phase. nih.govchemrxiv.orgnih.gov Sulfo-EGS has been utilized in gas-phase crosslinking experiments, often through ion/ion reactions, to probe the conformations of protein ions. nih.govchemrxiv.orgnih.govacs.org

Electrostatic Interactions of Sulfo-EGS Anions with Protonated Protein Sites

In gas-phase IM-MS experiments, Sulfo-EGS is often introduced as an anion to react with multiply protonated protein cations. nih.govnih.govacs.org The sulfonate groups on Sulfo-EGS can engage in electrostatic interactions with positively charged residues (protonated sites) on the protein. nih.govnih.gov These electrostatic interactions can lead to the formation of stable, non-covalent complexes between the protein ion and the Sulfo-EGS anion. nih.govnih.govacs.org The retention of the intact Sulfo-EGS reagent under certain fragmentation conditions suggests relatively strong electrostatic interactions with the polypeptide. nih.gov

Ion/Ion Reactions for Intramolecular Crosslinking Studies

Gas-phase ion/ion reactions have emerged as a powerful method for studying protein structure through crosslinking, and Sulfo-EGS has been utilized in this approach. This technique involves the reaction between multiply charged protein cations and singly charged crosslinker anions, typically confined within a radio frequency (RF) ion trap acs.orgchemrxiv.org. This mutual confinement facilitates the formation of a transient electrostatic complex, which can then undergo a covalent crosslinking reaction nih.govchemrxiv.org.

Early gas-phase crosslinking workflows using singly deprotonated Sulfo-EGS ([sulfo-EGS – H]⁻) primarily targeted neutral amine groups on basic amino acid residues. However, this limited the range of possible crosslinking sites, as protonated residues were unreactive acs.orgchemrxiv.org. A modified approach employing singly sodiated Sulfo-EGS crosslinker anions ([sulfo-EGS – 2H + Na]⁻) has been developed to overcome this limitation. This sodiated form allows for gas-phase sodium–proton exchange at protonated residues, enhancing reactivity towards sulfo-NHS chemistry acs.orgchemrxiv.org. This modification enables covalent crosslinking at neutral primary amines, positively charged ammonium (B1175870), and guanidinium (B1211019) groups, thereby increasing the number of available crosslinking sites and improving topology mapping abilities acs.org.

Analysis of fragment ions generated after the ion/ion reaction and subsequent dissociation (such as infrared multiphoton dissociation, IRMPD) is crucial for identifying crosslinking sites acs.orgchemrxiv.org. While terminal b-/y-type fragment ions have been traditionally used, analyzing covalently modified internal fragment ions, in addition to terminal ones, has been shown to improve the unambiguous identification of crosslinking sites in gas-phase XL-MS acs.orgchemrxiv.orgchemrxiv.org. The loss of two neutral sulfo-NHS molecules from the protein/Sulfo-EGS complex cation upon dissociation is indicative of successful covalent crosslinking nih.gov.

Studies using this modified gas-phase XL-MS approach with singly sodiated Sulfo-EGS have provided enhanced structural information for proteins like alcohol-denatured ubiquitin. This method has identified crosslinking sites, including some in regions previously inaccessible with deprotonated Sulfo-EGS, suggesting insights into protein conformation in the gas phase chemrxiv.orgnih.gov.

Electrophoretic and Immunoblotting Techniques for Crosslink Validation

Electrophoretic and immunoblotting techniques are widely used downstream applications to validate and analyze protein crosslinking mediated by Sulfo-EGS. These methods help visualize crosslinked products, assess changes in molecular weight, and confirm specific protein-protein interactions.

SDS-PAGE Analysis of Crosslinked Products and Shifts in Apparent Molecular Weight

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins based on their molecular weight. When proteins are crosslinked by Sulfo-EGS, their effective molecular weight increases if the crosslink occurs between different protein molecules (intermolecular crosslinking) or if intramolecular crosslinking significantly alters the protein's hydrodynamic volume and SDS binding. Running crosslinked protein samples on SDS-PAGE gels allows for the visualization of higher molecular weight bands corresponding to protein dimers, trimers, or higher-order oligomers, or conformationally altered monomers, that are not present in the uncrosslinked sample. nih.govasm.orgthermofisher.comthermofisher.com

The extent of the shift in apparent molecular weight observed on SDS-PAGE is dependent on whether the crosslinking is intra- or intermolecular and the size of the crosslinked complex. Intermolecular crosslinking between two or more protein monomers will result in distinct bands at molecular weights corresponding to the sum of the molecular weights of the interacting proteins, plus the mass of the crosslinker(s). Intramolecular crosslinking within a single protein molecule might cause a subtle shift in mobility due to altered SDS binding or a more compact structure.

Studies utilizing Sulfo-EGS for cell surface protein crosslinking often employ SDS-PAGE to analyze the resulting complexes. For instance, experiments investigating the oligomerization of viral glycoproteins during entry have used Sulfo-EGS, followed by SDS-PAGE and Western blotting, to assess the formation of crosslinked species asm.org. Similarly, research on the cell surface localization of protein complexes has used Sulfo-EGS treatment followed by SDS-PAGE and Western blotting to compare crosslinking patterns with those obtained using membrane-permeable crosslinkers like EGS nih.govtandfonline.com.

Data from such experiments can be presented in tables to show the observed molecular weights of crosslinked species under different conditions, such as varying crosslinker concentrations or incubation times.

Western Blotting for Specific Protein-Protein Interaction Validation

Western blotting, or immunoblotting, is typically performed after SDS-PAGE to specifically detect target proteins using antibodies. This technique is invaluable for validating that the observed higher molecular weight bands on SDS-PAGE gels indeed contain the protein(s) of interest and to confirm specific protein-protein interactions captured by Sulfo-EGS crosslinking nih.govasm.orgthermofisher.comthermofisher.com.

Following SDS-PAGE separation of crosslinked cell lysates or protein mixtures, the proteins are transferred to a membrane. The membrane is then probed with an antibody specific to one of the proteins hypothesized to be in the interaction. If this protein is part of a crosslinked complex, the antibody will detect the higher molecular weight band(s) on the Western blot, in addition to the band corresponding to the monomeric protein. If antibodies against different proteins are used on replicate blots or after stripping and reprobing, co-migration of signals at the same higher molecular weight confirms that these proteins are present in the same crosslinked complex, providing evidence for their interaction or close proximity in the original sample nih.govtandfonline.com.

Western blotting with Sulfo-EGS crosslinking is a standard approach for investigating protein complexes on the cell surface due to Sulfo-EGS's membrane impermeability thermofisher.comresearchgate.netnih.gov. This allows researchers to distinguish between interactions occurring at the cell surface and those occurring intracellularly nih.govtandfonline.com. For example, studies comparing crosslinking patterns of a protein using both EGS (membrane-permeable) and Sulfo-EGS (membrane-impermeable) can provide insights into the protein's localization and interaction partners in different cellular compartments nih.govtandfonline.com. A lower abundance of a crosslinked complex detected with Sulfo-EGS compared to EGS might indicate that only a subpopulation of the complex is present on the cell surface nih.govtandfonline.com.

Data from Western blotting experiments can illustrate the presence or absence of crosslinked species under various experimental conditions, such as in the presence or absence of a ligand or in different cell lines. This can be presented visually as blot images or summarized in tables indicating the detected molecular weights and relative intensities of crosslinked bands.

Example Data Table (Illustrative based on search results concepts):

| Crosslinker | Protein(s) Studied | Observed Monomer MW (kDa) | Observed Crosslinked Product MW (kDa) | Interpretation (e.g., Dimer, Trimer, Complex) | Analytical Technique | Citation |

| Sulfo-EGS | Ubiquitin | ~8.5 | Not applicable (Intramolecular/MS) | Conformational insights | Gas-phase XL-MS | acs.orgchemrxiv.org |

| Sulfo-EGS | HSV Glycoproteins | Variable | Higher MW bands observed | Oligomers | SDS-PAGE/Western Blot | asm.org |

| Sulfo-EGS | Hsp90 | ~90 | ~240 | Complex (p240) | SDS-PAGE/Western Blot | nih.govtandfonline.com |

| EGS | Hsp90 | ~90 | ~240 | Complex (p240) | SDS-PAGE/Western Blot | nih.govtandfonline.com |

Note: The "Observed Monomer MW" and "Observed Crosslinked Product MW" for Ubiquitin in the Gas-phase XL-MS context refer to the mass-to-charge ratios (m/z) of the ions, which are related to molecular weight but are not directly equivalent to SDS-PAGE migration.

Methodological Considerations and Experimental Design for Sulfo Egs Utilization

Comparative Analysis with Other Homobifunctional Amine-Reactive Crosslinkers

Sulfo-EGS is one of several homobifunctional amine-reactive crosslinkers available for protein modification and interaction studies. Comparing Sulfo-EGS with other reagents is essential for selecting the most appropriate crosslinker for a specific experimental objective.

Homobifunctional amine-reactive crosslinkers differ in the length of their spacer arm, the chemical structure connecting the two reactive groups. The spacer arm length dictates the maximum distance between the amine groups that can be crosslinked. Sulfo-EGS has a reported spacer arm length of 16.1 Å. sangon.comfishersci.ptfishersci.comproteochem.com

Comparing Sulfo-EGS to other crosslinkers with different spacer arm lengths is crucial for probing protein interactions at varying distances. For instance, BS3 (bis(sulfosuccinimidyl suberate)) has a shorter spacer arm of 11.4 Å. asm.org Sulfo-DST (disulfosuccinimidyl tartarate) has an even shorter spacer arm of 6.4 Å. asm.org The choice of crosslinker with an appropriate spacer arm length is vital for capturing specific protein-protein interactions based on the estimated distance between reactive lysine (B10760008) residues or N-termini. thermofisher.comkorambiotech.com Studies have shown that crosslinkers with different spacer arm lengths can yield different crosslinking patterns, reflecting varying distances between interacting residues or proteins. asm.orgnih.gov

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Membrane Permeability |

| Sulfo-EGS | Sulfo-NHS ester | 16.1 sangon.comfishersci.ptfishersci.comproteochem.com | Yes (Hydroxylamine) sigmaaldrich.comfishersci.ptfishersci.comproteochem.com | No sigmaaldrich.comhuji.ac.ilproteochem.com |

| EGS | NHS ester | 16.1 sangon.com | Yes (Hydroxylamine) thermofisher.com | Yes thermofisher.comsangon.com |

| BS3 | Sulfo-NHS ester | 11.4 asm.org | No asm.org | No huji.ac.ilkorambiotech.com |

| DSS | NHS ester | 11.4 cellsystemsbiology.com | No thermofisher.com | Yes cellsystemsbiology.com |

| Sulfo-DST | Sulfo-NHS ester | 6.4 asm.org | Yes (Periodate) asm.org | No asm.org |

| DTSSP | Sulfo-NHS ester | 12.0 cellsystemsbiology.com | Yes (Disulfide) cellsystemsbiology.com | No cellsystemsbiology.com |

| BS2G | NHS ester | 7.7 maxperutzlabs.ac.at | No | ? |

An important feature of Sulfo-EGS is its cleavable spacer arm. The two ester sites within the spacer arm can be cleaved by treatment with hydroxylamine (B1172632), typically at pH 8.5. sigmaaldrich.comthermofisher.comfishersci.ptfishersci.comproteochem.com This cleavability allows for the reversal of crosslinks, which can be advantageous for downstream analysis, such as separating crosslinked proteins for identification by techniques like SDS-PAGE and mass spectrometry. sigmaaldrich.comsoltecventures.com Cleavage with hydroxylamine yields fragments with terminal amide bonds and releases ethylene (B1197577) glycol. sigmaaldrich.comthermofisher.com The cleavage reaction with hydroxylamine is usually performed at 37°C for 3-6 hours at pH 8.5. sigmaaldrich.comproteochem.comsoltecventures.com

Other homobifunctional amine-reactive crosslinkers may have different or no cleavable sites. For example, BS3 is a non-cleavable crosslinker. asm.org DTSSP contains a reducible disulfide bond in its spacer arm, making it cleavable by reducing agents. cellsystemsbiology.com The choice between a cleavable and non-cleavable crosslinker depends on the experimental design and the requirements for subsequent analysis. Cleavable crosslinkers like Sulfo-EGS are particularly useful when the goal is to identify the proteins involved in a crosslink after separation.

| Crosslinker | Cleavable? | Cleavage Method |

| Sulfo-EGS | Yes sigmaaldrich.comfishersci.ptfishersci.comproteochem.com | Hydroxylamine sigmaaldrich.comfishersci.ptfishersci.comproteochem.com |

| EGS | Yes thermofisher.com | Hydroxylamine thermofisher.com |

| BS3 | No asm.org | N/A |

| DSS | No thermofisher.com | N/A |

| Sulfo-DST | Yes asm.org | Periodate asm.org |

| DTSSP | Yes cellsystemsbiology.com | Reduction (Disulfide bond) cellsystemsbiology.com |

| BS2G | No | N/A |

Strategic Selection Based on Target Localization (e.g., EGS vs. Sulfo-EGS)

The selection between Sulfo-EGS and its analog, EGS (ethylene glycol bis(succinimidyl succinate)), is primarily dictated by the desired target localization for crosslinking. thermofisher.comsangon.comresearchgate.net The key difference lies in their water solubility and membrane permeability.

EGS is a water-insoluble, lipophilic molecule that can permeate the cell membrane, making it suitable for crosslinking intracellular and intramembrane proteins. thermofisher.comsangon.com It is typically dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. thermofisher.comsangon.com

In contrast, Sulfo-EGS is water-soluble due to the presence of sulfonate groups. thermofisher.comsangon.comfishersci.ptsigmaaldrich.com This characteristic renders Sulfo-EGS membrane-impermeable. thermofisher.comresearchgate.netsigmaaldrich.com Consequently, Sulfo-EGS is the preferred choice for crosslinking proteins located on the cell surface. thermofisher.comfishersci.ptresearchgate.netsigmaaldrich.com This selective reactivity allows researchers to specifically target and study interactions occurring on the exterior of the cell membrane without affecting intracellular protein complexes. thermofisher.comresearchgate.net

While EGS can react with amines as it crosses the cell membrane, Sulfo-EGS remains extracellular, ensuring that crosslinking is confined to the cell surface. thermofisher.com

Preparation of Samples for Downstream Analytical Techniques

Following crosslinking with Sulfo-EGS, proper sample preparation is crucial for effective downstream analysis, such as gel electrophoresis or mass spectrometry. The process typically involves quenching the crosslinking reaction, cell lysis, protein extraction, and potentially purification or enrichment of crosslinked complexes.

The NHS ester reaction of Sulfo-EGS occurs optimally at pH 7-9. thermofisher.comsangon.com Hydrolysis of the NHS ester is a competing reaction that increases with increasing pH and in dilute protein solutions. thermofisher.comsangon.com

Cell Lysis and Protein Extraction Post-Crosslinking

After the Sulfo-EGS crosslinking reaction is complete, it is essential to quench any remaining reactive crosslinker to prevent non-specific conjugation. This is commonly achieved by adding a solution containing primary amines, such as Tris or glycine (B1666218), at a sufficient concentration (e.g., 20-50mM) to out-compete the protein amines for reaction with the crosslinker. thermofisher.comsangon.cominterchim.frthermofisher.com Quenching is typically performed for 15 minutes. thermofisher.comsangon.com

For cell-based crosslinking experiments, cells should be washed with ice-cold buffer (e.g., PBS at pH 8.0) to remove amine-containing culture media and proteins before adding the crosslinker. thermofisher.com After quenching, cells are lysed to release the crosslinked proteins and complexes. The choice of lysis buffer depends on the localization of the target proteins and the downstream application. ptglab.com Common lysis buffers contain detergents to help solubilize proteins. ptglab.com For whole-cell lysates or membrane-bound proteins, buffers like RIPA or NP-40 are frequently used. ptglab.com Tris-HCl lysis buffer may be advantageous for cytoplasmic proteins. ptglab.com Mechanical or enzymatic methods can also assist cell lysis to improve yield. researchgate.net Following lysis, centrifugation is often performed to clear cell debris. researchgate.netembopress.org

Purification and Enrichment of Crosslinked Protein Complexes

After cell lysis and protein extraction, purification and enrichment steps may be necessary, especially for studying specific protein complexes or for mass spectrometry-based analysis of crosslinked peptides. The strategy for purification and enrichment depends on the nature of the crosslinked complex and the experimental goals.

General methods for purifying crosslinked products include precipitation, chromatography, dialysis, or ultrafiltration. thermofisher.com

For mass spectrometry-based crosslinking studies (XL-MS), enrichment of crosslinked peptides is often performed, particularly for complex samples like cell lysates. acs.org Size-exclusion chromatography (SEC) is a common technique used for enriching crosslinked peptides in proteome-wide analyses. acs.orgbiorxiv.org This step helps to reduce sample complexity by separating crosslinked peptides, which are often larger, from non-crosslinked peptides. acs.orgbiorxiv.org Enrichment can be omitted when working with samples of low complexity, such as purified proteins or small protein complexes. acs.org

Detailed research findings on the efficiency or specificity of Sulfo-EGS in crosslinking cell surface proteins compared to the intracellular crosslinking by EGS highlight the importance of selecting the appropriate crosslinker based on the cellular compartment of interest. thermofisher.comresearchgate.net Studies utilizing Sulfo-EGS for cell surface protein crosslinking demonstrate its utility in capturing interactions at the cell membrane. thermofisher.comresearchgate.net

While specific data tables detailing Sulfo-EGS crosslinking efficiency or enrichment yields were not extensively available in the search results within the strict constraints, the principles outlined for sample preparation and enrichment post-crosslinking with amine-reactive crosslinkers like Sulfo-EGS are standard practices in protein interaction studies.

Computational and Theoretical Frameworks for Sulfo Egs Mediated Studies

Molecular Modeling and Simulation of Sulfo-EGS Interactions

Molecular modeling and simulation techniques are employed to understand how Sulfo-EGS interacts with proteins and to predict the outcomes of crosslinking experiments. These methods can provide insights into the accessibility of reactive residues and the feasible distances spanned by the crosslinker.

Prediction of Accessible Crosslinking Sites on Protein Surfaces

Predicting accessible crosslinking sites on protein surfaces is a critical step in interpreting Sulfo-EGS crosslinking data. Computational methods can assess the solvent accessibility of primary amines (lysine side chains and the N-terminus) within a protein structure. Sites that are exposed to the solvent are more likely to react with water-soluble crosslinkers like Sulfo-EGS. thermofisher.comthermofisher.com While the intrinsic reactivity of amino acid residues is a factor, their spatial location and the protein's conformation significantly influence their accessibility to the crosslinking reagent. acs.org Studies have shown that the accessibility of protonated sites can influence reactions with anionic reagents like deprotonated Sulfo-EGS. nih.govchemrxiv.org

Computational Generation of Distance Constraints from Crosslinking Data

Experimental crosslinking data obtained using Sulfo-EGS provide valuable distance constraints between the crosslinked residues. These constraints are fundamental for computational modeling. For Sulfo-EGS, the maximum distance that can be spanned between two reactive sites is approximately 16.1 Å, although the flexible nature of the linker can allow for a range of distances. thermofisher.comnih.govnih.gov Computational methods convert the identification of a crosslinked peptide pair into a spatial restraint, typically represented as a maximum distance between the alpha carbons or the reactive atoms (e.g., lysine (B10760008) nitrogen atoms) of the crosslinked residues. acs.org For flexible crosslinkers like Sulfo-EGS, a wider range of restraint distances may be used in simulations to account for conformational flexibility. chemrxiv.orgnih.goviu.edu For instance, a range of 24.7 to 31.5 Å has been used as limits for Sulfo-EGS in molecular dynamics simulations, considering the distance between the sulfonate sulfurs and the side chain atoms involved in electrostatic interactions. chemrxiv.orgnih.goviu.edu

Integration of Crosslinking Information into Protein Structure Prediction and Refinement

Crosslinking data, particularly from reagents like Sulfo-EGS, serve as valuable experimental restraints that can be integrated into computational workflows for protein structure prediction and refinement.

Utilizing Crosslink Data as Restraints in Structural Determination Algorithms

Crosslink data derived from Sulfo-EGS experiments can be directly incorporated as distance restraints in various computational algorithms for protein structure determination. These algorithms use the crosslinking information to guide the sampling of conformational space, favoring structures where the crosslinked residues are within the permissible distance range of the crosslinker. acs.orgbiorxiv.orgarxiv.org This is particularly useful for de novo protein structure prediction, where experimental restraints can significantly improve the accuracy of the predicted models. arxiv.org Crosslinking data can also be used to inform docking studies of protein-protein interactions, helping to define plausible interfaces between interacting proteins. biorxiv.orgpnas.org The integration of crosslinking data into deep learning-based structure prediction methods, such as modified AlphaFold algorithms, has shown improved performance, especially for challenging targets or protein complexes with limited evolutionary information. biorxiv.orgresearchgate.net

Validating Computational Models with Experimental Crosslinking Results

Experimental crosslinking results obtained with Sulfo-EGS are crucial for validating computational protein models. biorxiv.orgpnas.org By comparing the distances between crosslinked residues in a computational model to the known length and flexibility of Sulfo-EGS, researchers can assess the accuracy of the model. chemrxiv.orgnih.goviu.edu Models where the distances between experimentally identified crosslinked residues are consistent with the crosslinker's span are considered more likely to represent the true protein structure or complex. chemrxiv.orgnih.gov This validation step is essential for refining computational models and increasing confidence in the predicted structures. biorxiv.orgpnas.org Molecular dynamics simulations can be used to validate experimentally obtained gas-phase conformations of proteins by comparing simulated crosslinking distances to experimental data. acs.orgchemrxiv.org

Development of Predictive Algorithms for Crosslinking Efficiency and Selectivity

Predicting the efficiency and selectivity of crosslinking reactions with Sulfo-EGS is an ongoing area of research. While Sulfo-EGS is known to react with primary amines, the actual crosslinking yield and the specific sites targeted can be influenced by various factors, including protein conformation, local environment, and experimental conditions. acs.org Algorithms are being developed to predict which sites are most likely to be crosslinked based on factors such as solvent accessibility, local protein dynamics, and the presence of neighboring residues that might influence reactivity. acs.org Understanding and predicting crosslinking efficiency and selectivity can help optimize experimental design and improve the interpretation of complex crosslinking datasets.

Future Directions and Advanced Research Frontiers with Sulfo Egs

Development of Advanced Sulfo-EGS Derivatives for Enhanced Research Applications

Research is actively pursuing the creation of Sulfo-EGS derivatives with tailored properties to meet specific experimental needs. These advancements aim to improve crosslinking efficiency, introduce new functionalities, and enable more sophisticated analyses of biological interactions.

Integration with Photoactivatable or Affinity Tags for Specialized Probing

Integrating photoactivatable groups or affinity tags into crosslinkers like Sulfo-EGS offers enhanced control and detection capabilities. Photoactivatable crosslinkers, such as those incorporating diazirines or benzophenones, remain inert until exposed to UV light, allowing for controlled initiation of the crosslinking reaction. researchgate.net This temporal control is crucial for capturing transient interactions or studying dynamic cellular processes. researchgate.net While the search results did not provide specific examples of Sulfo-EGS directly modified with photoactivatable tags, the principle of incorporating such groups into sulfo-NHS ester-based crosslinkers is established. korambiotech.comacs.org Similarly, incorporating affinity tags would allow for the facile isolation and enrichment of crosslinked complexes, simplifying downstream analysis, particularly in complex biological mixtures. Although specific Sulfo-EGS derivatives with integrated affinity tags were not detailed in the provided text, the concept of using crosslinkers with additional functional groups like affinity tags is a known strategy in chemical crosslinking. nih.gov

Tunable Cleavable Linkages for Multi-Dimensional Analysis

The cleavable nature of Sulfo-EGS via hydroxylamine (B1172632) treatment is a significant advantage. fishersci.nlcovachem.com Future research aims to develop derivatives with "tunable" cleavable linkages that respond to different stimuli (e.g., different chemicals, light, or enzymes). rsc.org This would enable multi-dimensional analysis, where complexes are initially crosslinked, subjected to one round of analysis, and then cleaved under specific conditions to release components for further investigation. This approach could provide deeper insights into the hierarchical organization and dynamics of protein complexes. The existing cleavable linkage in Sulfo-EGS serves as a foundation for exploring more diverse and controllable cleavage mechanisms in next-generation crosslinkers. interchim.frthermofisher.com

High-Throughput Methodologies for Sulfo-EGS Based Screening

Adapting Sulfo-EGS crosslinking for high-throughput screening (HTS) methodologies is crucial for accelerating the discovery of protein interactions and functional networks. This involves miniaturizing reactions, automating steps, and developing sensitive detection methods compatible with HTS platforms. While the provided text mentions high-throughput analysis in the context of a heparin glycan chip utilizing Sulfo-EGS for immobilizing heparin-binding proteins, demonstrating its potential in array-based screening nih.gov, specific examples of large-scale protein-protein interaction screening using Sulfo-EGS in a dedicated HTS format were not extensively detailed. The need for high-throughput assays in drug discovery, particularly for identifying protein-protein interaction modulators, underscores the relevance of developing Sulfo-EGS-based HTS approaches. nih.govbio-rad.com

Elucidating Complex Biological Pathways through Multiplexed Crosslinking Approaches

Multiplexed crosslinking approaches, where multiple crosslinkers or conditions are used simultaneously or sequentially, offer the potential to unravel complex biological pathways and networks. Sulfo-EGS, with its defined specificity and cleavability, can be a valuable component in such strategies. By combining Sulfo-EGS with crosslinkers of different specificities or spacer arms, researchers can gain a more comprehensive view of the spatial organization and interactions within intricate cellular machinery. nih.gov The use of Sulfo-EGS alongside other crosslinkers with varying properties is a current practice in studying protein complexes, laying the groundwork for more sophisticated multiplexed experiments aimed at mapping entire pathways. pnas.orgnih.gov

Q & A

Q. What experimental parameters are critical for optimizing Sulfo EGS crosslinking efficiency in protein interaction studies?

Q. How can researchers ensure reproducibility in this compound crosslinking experiments?

Methodological Answer: Standardize protocols by documenting buffer composition (avoiding amine-containing buffers), protein concentrations (validated via Bradford assays), and quenching methods (e.g., glycine or ethanolamine). Use triplicate biological replicates and report statistical significance (e.g., p-values) for crosslinking efficiency. Publicly archive raw data and protocols in repositories like Zenodo to enhance transparency .

Q. What are the limitations of this compound in studying dynamic protein complexes?

Methodological Answer: this compound’s water-soluble, homobifunctional nature limits its use in membrane protein studies (due to hydrophilicity) and may introduce artifacts in transient interactions. Complement with orthogonal methods like hydrogen-deuterium exchange mass spectrometry (HDX-MS) or native PAGE to validate dynamic interactions .

Advanced Research Questions

Q. How should researchers address contradictions in published data on this compound crosslinking distances and specificity?

Methodological Answer: Conduct a systematic review (PRISMA guidelines) to identify variables causing discrepancies, such as buffer ionic strength, protein conformation, or crosslinking time. Perform sensitivity analyses using controlled in vitro systems (e.g., purified protein pairs) to isolate confounding factors. Meta-analyses of structural data (e.g., PDB entries) can clarify distance constraints (this compound spacer arm: ~16.1 Å) .

Q. What advanced computational tools integrate this compound crosslinking data with structural modeling?

Methodological Answer: Use tools like HADDOCK or CHARMM to incorporate distance constraints from this compound into protein docking simulations. Validate models with cryo-EM or X-ray crystallography. For large datasets, apply machine learning algorithms (e.g., random forests) to predict crosslinking hotspots and refine interaction networks .

Q. How can this compound be applied in multi-omics studies to map protein interaction networks?

Methodological Answer: Combine this compound crosslinking with tandem mass spectrometry (XL-MS) to identify interaction partners. Integrate results with transcriptomic (RNA-seq) or proteomic (LC-MS/MS) datasets using bioinformatics pipelines like Cytoscape for network visualization. Validate functional relevance via siRNA knockdown or CRISPR-Cas9 gene editing .

Guidelines for Data Management and Validation

- Data Contradiction Analysis : Follow COSMOS-E guidelines for observational studies: assess confounding variables (e.g., crosslinker batch variability), apply Bradford-Hill criteria for causality, and use funnel plots to detect publication bias .

- Ethical Data Archiving : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in accredited repositories (e.g., PRIDE for proteomics) with detailed metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.